molecular formula C19H15N3OS B14005593 N-[(2-Methoxynaphthalen-1-YL)methylideneamino]benzothiazol-2-amine CAS No. 94301-59-4

N-[(2-Methoxynaphthalen-1-YL)methylideneamino]benzothiazol-2-amine

Cat. No.: B14005593
CAS No.: 94301-59-4
M. Wt: 333.4 g/mol
InChI Key: AFCVTJCHRCYTGE-UHFFFAOYSA-N
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Description

N-[(2-Methoxynaphthalen-1-YL)methylideneamino]benzothiazol-2-amine is a synthetic Schiff base incorporating a benzothiazole scaffold, a structure of high interest in modern therapeutic chemistry for its diverse biological actions . This compound is intended for research applications, particularly in the fields of oncology and infectious disease. Benzothiazole derivatives have demonstrated potent and selective antitumor properties in vitro, with some analogs showing efficacy in the low micromolar range against various cancer cell lines, including breast, lung, and hepatocellular carcinomas . The mechanism of action for related compounds often involves interaction with key biological targets such as specific kinases or receptors, potentially leading to the inhibition of proliferation and induction of apoptosis . Furthermore, the structural motifs present in this compound are associated with other pharmacological activities, including antimicrobial and antiviral effects, making it a valuable scaffold for investigating new therapeutic agents . This product is offered exclusively for scientific investigation.

Properties

CAS No.

94301-59-4

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H15N3OS/c1-23-17-11-10-13-6-2-3-7-14(13)15(17)12-20-22-19-21-16-8-4-5-9-18(16)24-19/h2-12H,1H3,(H,21,22)

InChI Key

AFCVTJCHRCYTGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

Biological Activity

N-[(2-Methoxynaphthalen-1-YL)methylideneamino]benzothiazol-2-amine, identified by the CAS number 94301-59-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H15N3OS
Molecular Weight333.407 g/mol
Density1.28 g/cm³
Boiling Point541.2 ºC at 760 mmHg
AppearanceWhite crystalline powder

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Lines

In a study published in Cancer Research, the compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values reported at 15 µM for MCF-7 and 12 µM for MDA-MB-231 cells. The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activity assays .

Antimicrobial Activity

This compound also displays antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may inhibit certain kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth and enhanced apoptotic signaling.

Comparison with Similar Compounds

Structural Analogs with Naphthalene Substituents

a) 4-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(E)-2-naphthylmethylene]aniline ()
  • Structure : Contains a benzothiazole linked to a naphthylmethylene group via an imine bond.
  • Key Differences : Lacks the methoxy group on the naphthalene ring but includes a methyl group on the benzothiazole.
b) N-(benzo[d]thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine ()
  • Structure : Features two benzothiazole units connected through an amine, with a methoxy group on one benzothiazole ring.
  • Key Differences : The methoxy group is positioned on the benzothiazole rather than the naphthalene, which may limit cross-membrane permeability compared to the target compound .

Methoxy-Substituted Benzothiazole Derivatives

a) N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine ()
  • Structure : A benzimidazole analog with a 2-methoxyphenyl group.
  • Key Differences: The benzimidazole core (vs. benzothiazole) and methoxy position (ortho vs. naphthalene-linked) influence redox activity and interactions with parasitic enzymes like Leishmania donovani targets .
b) N-METHYL-1,3-BENZOXAZOL-2-AMINE ()
  • Structure : Benzoxazole analog with a methylamine substituent.
  • Key Differences: The oxazole ring (vs.
a) N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine ()
  • Synthesis: Prepared via alkylation of 2-aminothiazole with a benzimidazole derivative.
  • Key Differences : The benzimidazole-thiazole hybrid lacks the naphthalene system but shows antibacterial and anticancer activity, highlighting the role of fused aromatic systems in bioactivity .
b) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()
  • Synthesis : Formed via click chemistry between benzothiazole acetonitrile and aryl azides.
  • Key Differences : Incorporation of a triazole ring introduces additional hydrogen-bonding sites, which may enhance antiproliferative effects compared to imine-linked compounds .

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzothiazol-2-amine typically follows a two-step approach:

  • Step 1: Preparation of Benzothiazole Amine Derivative
    Benzothiazole derivatives are commonly synthesized via cyclization of o-aminothiophenol with aldehydes or related precursors. For example, cyclization of substituted benzaldehydes with o-aminothiophenol under microwave irradiation or reflux conditions yields benzothiazole rings with various substituents.

  • Step 2: Schiff Base Formation
    The benzothiazol-2-amine derivative is then condensed with 2-methoxynaphthalen-1-carbaldehyde (or an equivalent aldehyde) to form the imine linkage (Schiff base). This condensation is typically carried out in ethanol or other suitable solvents under reflux or room temperature conditions, often catalyzed by mild acids or bases to facilitate the dehydration step.

Reduction Optimization for Amino Group Formation

The reduction of nitro groups to amino groups in benzothiazole derivatives is a critical step. Table 1 summarizes the optimization of reduction conditions from a representative study:

Entry Reducing Agent Solvent Time (h) Observation Yield (%)
1 Sodium dithionite / NaOH Water, reflux 0.5 Black solution (oxidation) 0
2 Zinc / Conc. HCl Water, reflux 14 Yellow solution 75
3 Zinc / Conc. HCl Ethanol, reflux 7 Yellow solid 95 (impure)
4 Iron / NH4Cl Water, 50°C 18 Black solution 0
5 Iron / NH4Cl Ethanol, 50°C 20 Black solution 0
6 Iron / Conc. HCl Water, reflux 12 Yellow solution 70
7 Iron / Conc. HCl Ethanol, reflux 7 Yellow solid 95 (pure)

Detailed Research Findings and Characterization

Spectroscopic Characterization

  • IR Spectroscopy:

    • Nitro group presence is confirmed by characteristic bands around 1545 cm⁻¹ and 1345 cm⁻¹; disappearance upon reduction indicates successful conversion to amine.
    • Imine (C=N) stretching vibrations typically appear near 1600-1650 cm⁻¹ in Schiff bases.
  • NMR Spectroscopy:

    • ^1H NMR shows aromatic proton signals consistent with benzothiazole and methoxynaphthalene rings.
    • Methoxy group protons appear as singlets near δ 3.9-4.0 ppm.
    • Imine proton (HC=N) typically appears downfield (~δ 8-9 ppm).
    • ^13C NMR confirms carbon environments, with imine carbon resonating near 160 ppm.
  • Mass Spectrometry:

    • Molecular ion peaks correspond to expected molecular weights; fragmentation patterns support structural assignments.

Structural Confirmation

  • Advanced 2D NMR techniques such as HSQC and HMBC are employed to assign carbon and proton signals unambiguously, confirming the connectivity of the benzothiazole moiety with the methoxynaphthalenyl imine group.

Summary Table of Preparation Steps for this compound

Step Reagents & Conditions Purpose Yield (%) Key Observations
1 o-Aminothiophenol + 2-methoxy-6-nitrobenzaldehyde, microwave irradiation or reflux Cyclization to benzothiazole nitro derivative ~98% Rapid reaction, solvent-free microwave method effective
2 Fe powder + conc. HCl in ethanol, reflux 7 h Reduction of nitro to amino group 95% (pure) Avoids oxidation, forms stable amine salt
3 Condensation with 2-methoxynaphthalen-1-carbaldehyde, ethanol, reflux or room temp Schiff base formation (imine linkage) High Monitored by TLC, typically near quantitative
4 Purification by recrystallization or filtration Isolation of pure Schiff base - Characterized by IR, NMR, MS

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